molecular formula C21H14BrClN4O B2747443 N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide CAS No. 321968-15-4

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide

Cat. No. B2747443
CAS RN: 321968-15-4
M. Wt: 453.72
InChI Key: HAUYESKVYKTQGP-UHFFFAOYSA-N
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Description

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide, also known as BPQ-Cl or BPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPQ-Cl is a hydrazide derivative of quinazoline, a heterocyclic organic compound that is widely used in the synthesis of various drugs and pharmaceuticals. BPQ-Cl has shown promising results in scientific research, and

Scientific Research Applications

Synthesis and Pharmacological Activities

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide and its derivatives have been synthesized and investigated for various pharmacological activities. The synthesis of compounds involving this compound has led to the discovery of molecules with significant anti-inflammatory, analgesic, and antimicrobial properties. For instance, specific derivatives have shown potent anti-inflammatory activity in comparison to phenylbutazone, a standard drug, indicating their potential as non-steroidal anti-inflammatory and analgesic agents (Bhati, 2013; Kumar, Lal, & Rani, 2014).

Antimicrobial and Antitumor Potential

Research has also explored the antimicrobial and antitumor potential of compounds related to this compound. Certain synthesized derivatives have demonstrated excellent broad-spectrum antimicrobial activity, offering a promising avenue for the development of new antibiotics to combat resistant strains of bacteria and fungi (Alafeefy, 2008). Additionally, some derivatives have shown high efficacy in anticancer assays, indicating their potential as anticancer agents. For example, specific modifications of the quinazoline nucleus have resulted in compounds with enhanced solubility and cytotoxicity against cancer cell lines, highlighting the versatility of these compounds in medicinal chemistry (Bavetsias et al., 2002).

properties

IUPAC Name

N'-(6-bromo-4-phenylquinazolin-2-yl)-2-chlorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN4O/c22-14-10-11-18-16(12-14)19(13-6-2-1-3-7-13)25-21(24-18)27-26-20(28)15-8-4-5-9-17(15)23/h1-12H,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUYESKVYKTQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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